molecular formula C81H82N10O15 B1678483 Pasireotide pamoate CAS No. 396091-79-5

Pasireotide pamoate

Cat. No. B1678483
M. Wt: 1435.6 g/mol
InChI Key: HSXBEUMRBMAVDP-QKXVGOHISA-N
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Description

Pasireotide pamoate, also known as SOM230, is an orphan drug approved for the treatment of Cushing’s disease in patients who fail or are ineligible for surgical therapy . It is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor .


Synthesis Analysis

Pasireotide is a novel multireceptor-targeted somatostatin receptor ligand (SRL) characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . The manufacturing process plays a huge role in the final release profile .


Molecular Structure Analysis

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . The chemical formula of Pasireotide pamoate is C81H82N10O15 .


Chemical Reactions Analysis

Pasireotide is a cyclohexapeptide somatostatin analog, which is a peptide inhibitor of multiple endocrine, neuroendocrine, and exocrine mechanisms . It is used in the treatment of Cushing’s disease .


Physical And Chemical Properties Analysis

Pasireotide is widely distributed and has a volume of distribution of >100L . The plasma protein binding is 88% . Pasireotide is primarily eliminated as unchanged drug hepatically (via biliary excretion) with some minor renal clearance .

Scientific Research Applications

Mechanisms and Effects in Glucose Metabolism

  • Pasireotide's effect on insulin secretion and incretin hormone responses is linked to hyperglycemia. It does not significantly change hepatic or peripheral insulin sensitivity (Henry et al., 2013).

Efficacy in Treating Acromegaly

  • Pasireotide demonstrates efficacy in patients with acromegaly, potentially more effective than somatostatin analogs like octreotide and lanreotide due to its binding affinity for multiple somatostatin receptor subtypes (Petersenn et al., 2010).

Treatment of Neuroendocrine Tumors

  • In advanced neuroendocrine tumors refractory or resistant to octreotide LAR, pasireotide effectively controls symptoms like diarrhea and flushing (Kvols et al., 2012).

Synthesis and Chemical Properties

  • A practical and total synthesis of Pasireotide, highlighting its chemical properties and the processes involved in its production (Ma et al., 2019).

Pharmacological Properties

  • Pasireotide binds to multiple somatostatin receptor subtypes, making it a viable treatment option in acromegaly. It shows a higher incidence of hyperglycemia-related adverse events compared to first-generation agents (McKeage, 2015).

Hyperglycemia Management in Cushing's Disease

  • Managing hyperglycemia in patients treated with pasireotide for Cushing's disease involves monitoring changes in glucose metabolism and initiating medical therapy as needed (Colao et al., 2013).

First-in-Man Safety Evaluation

  • Pasireotide shows a favorable safety, tolerability, and pharmacokinetic profile, with promising activity in suppressing the release of growth hormone (Golor et al., 2012).

Role in Cushing's Disease

  • Pasireotide provides biochemical control, tumor volumereduction, and quality of life improvements in patients with Cushing's disease, with potential applicability in neuroendocrine tumors and postoperative complications after pancreatectomy. However, its diverse responsiveness in vivo suggests a need for further studies to identify predictors of clinical response (Sawicka-Gutaj et al., 2018).

Long-term Effects on Tumor Mass

  • Long-term treatment with pasireotide in Cushing's disease can lead to significant tumor shrinkage and, in some cases, complete tumor disappearance (Simeoli et al., 2015).

Continuous Infusion Assessment

  • Continuous infusion of pasireotide is well tolerated in healthy volunteers, suggesting potential for development as a long-acting release formulation (Petersenn et al., 2012).

Receptor Phosphorylation Patterns

  • Pasireotide and octreotide induce distinct phosphorylation patterns of the sst2A somatostatin receptor, impacting their functional profiles (Pöll et al., 2010).

Cell-Specific Interaction in Pituitary Cells

  • Pasireotide shows differential receptor-targeted action in treating somatotroph and corticotroph adenomas, with its biological effects mediated by various somatostatin receptor subtypes (Gatto et al., 2018).

Hyperglycemia Management Study

  • Different antihyperglycemic drugs can effectively manage pasireotide-associated hyperglycemia, with vildagliptin and liraglutide being the most effective in a study on healthy volunteers (Breitschaft et al., 2014).

Use in Cushing's Disease

  • Pasireotide is promising for the treatment of Cushing's disease, particularly in patients with severe or mild hypercortisolism, necessitating further studies to confirm its efficacy (Arnaldi & Boscaro, 2010).

Treatment of MEN1-Associated Neuroendocrine Tumors

  • Pasireotide treatment in a mouse model of MEN1 improved survival and reduced tumor progression, indicating its potential as an anti-proliferative and pro-apoptotic therapy (Walls et al., 2016).

Long-term Efficacy in Cushing’s Disease with Pre-existing Diabetes

  • A case study showed that pasireotide treatment was effective over a long-term period (up to 5 years) in a patient with Cushing's disease and pre-existing diabetes. This suggests that early response to treatment and glycemic control might not always predict long-term efficacy and tolerability (Trementino et al., 2015).

Impact on Insulin Secretion in Acromegaly Treatment

  • Treatment with pasireotide in acromegaly patients led to impaired insulin secretion without significant changes in insulin resistance, explaining the hyperglycemia associated with its use. This finding is important for the choice of antidiabetic treatment for pasireotide-induced hyperglycemia (Wolf et al., 2022).

Safety And Hazards

Pasireotide may cause serious side effects such as high blood sugar (hyperglycemia), diabetes, and ketoacidosis . It may also cause gallbladder problems . Common side effects of pasireotide may include high blood pressure, abnormal blood test results, feeling weak or tired, loss of appetite, nausea, stomach pain or bloating, diarrhea, headache, swelling, rapid weight gain, back pain, cold symptoms such as stuffy nose and sneezing, hair loss, or pain, redness, itching, bruising or bleeding where the medicine was injected .

Future Directions

Pasireotide is used for the treatment of Cushing’s disease in adults who are not candidates for pituitary surgery or in whom surgery was not curative . It is also used for the treatment of acromegaly in patients who have had an inadequate response to or are not candidates for surgical resection . The goal of therapy is to normalize concentrations of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) .

properties

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXBEUMRBMAVDP-QKXVGOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H82N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pasireotide pamoate

CAS RN

396091-79-5
Record name Pasireotide pamoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F55A7UZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Park, A Otte, F Sharifi, J Garner, S Skidmore… - Journal of Controlled …, 2021 - Elsevier
… formulations deliver small molecules (minocycline, naltrexone, risperidone, and triamcinolone acetonide) and peptides (exenatide, leuprolide acetate, octreotide, pasireotide pamoate, …
Number of citations: 52 www.sciencedirect.com
J Ghitman, EI Biru, R Stan, H Iovu - Materials & Design, 2020 - Elsevier
The concept of PLGA-lipid hybrid nanoparticles arose as a motivation for developing drug delivery systems with versatile physical and chemical properties, unequivocal therapeutic …
Number of citations: 189 www.sciencedirect.com
P Gajjar, J Dickinson, H Dickinson, L Ruston… - European Journal of …, 2022 - Elsevier
Long acting injectables (LAI) products are a popular intervention for treating a number of chronic conditions, with their long drug release reducing the administration frequency and thus …
Number of citations: 5 www.sciencedirect.com
S Fattah, DJ Brayden - Therapeutic delivery, 2017 - Future Science
… Signifor LAR is composed of microspheres of PLG containing pasireotide pamoate and exhibited an extended-release profile characterized by an initial burst release within 24 h with …
Number of citations: 13 www.future-science.com
R Bhujel, R Maharjan, NA Kim, SH Jeong - Journal of Drug Delivery …, 2021 - Elsevier
Polymeric microparticles are preferred over the non-polymeric one based on the market trends and diverse conventional methods have been used to fabricate the polymeric …
Number of citations: 13 www.sciencedirect.com
Z Shprakh - Inter J Appl Pharm, 2020 - academia.edu
… The active substance of Signifor® LAR is pasireotide pamoate (or embonate). Unlike … In the prolonged-release dosage form, pasireotide pamoate (10, 20 mg, 30, 40 mg or 60 mg) is …
Number of citations: 4 www.academia.edu
V Tawde, S Chaurasia, S Gupta, R Rastogi… - Yakhak Hoeji, 2022 - yakhak.org
Smart bioresorbable polymers play a crucial role in pharmaceutical drug delivery and medical device applications. Among several bioresorbable polymers, poly lactic-co-glycolic acid …
Number of citations: 2 www.yakhak.org
K Schoenhammer, J Boisclair, H Schuetz… - Journal of …, 2010 - Elsevier
… The model peptide pasireotide pamoate was provided by Novartis Pharma AG (Basel, … Since pasireotide pamoate is a poorly water-soluble salt, only 61.6 ± 0.2% drug was released …
Number of citations: 27 www.sciencedirect.com
LB Macedo, CF Codevilla, D Mathes, BC Maia… - Poly (Lactic-Co-glycolic …, 2023 - Elsevier
Poly(lactic-co-glycolic acid) (PLGA) is an FDA/EMA-approved polymer that has been extensively investigated due to its attractive physicochemical properties, in addition to its synthetic …
Number of citations: 0 www.sciencedirect.com
GY Kırımlıoğlu - Poly (Lactic-Co-glycolic Acid)(PLGA) Nanoparticles for …, 2023 - Elsevier
Poly (lactic-co-glycolic acid) (PLGA) is a biodegradable polymer with a lot of potential in pharmaceutical nanotechnology and novel drug carrier systems due to its superior properties. …
Number of citations: 0 www.sciencedirect.com

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